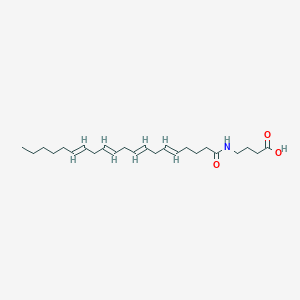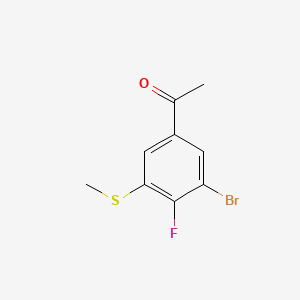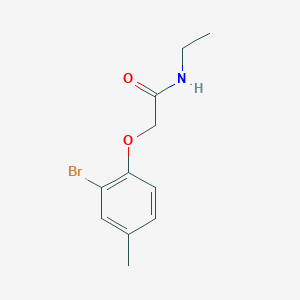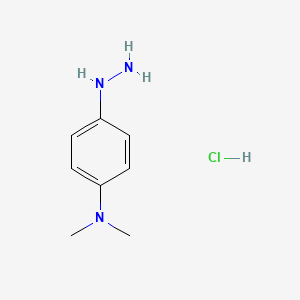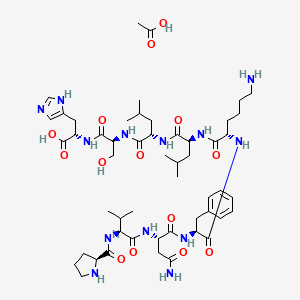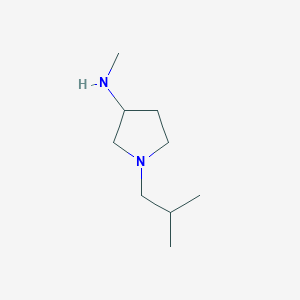
2-Fluoro-6-formyl-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-formyl-3-methoxybenzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-formyl-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom via electrophilic substitution, followed by formylation and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-formyl-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-6-carboxy-3-methoxybenzoic acid.
Reduction: 2-Fluoro-6-hydroxymethyl-3-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-formyl-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-formyl-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, while the formyl and methoxy groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Fluoro-6-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
2-Fluoro-3-formylbenzoic acid: Lacks the methoxy group, which can influence its chemical properties and applications.
Uniqueness
2-Fluoro-6-formyl-3-methoxybenzoic acid is unique due to the combination of fluorine, formyl, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H7FO4 |
|---|---|
Peso molecular |
198.15 g/mol |
Nombre IUPAC |
2-fluoro-6-formyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
UFVQFRBXXKZMEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


